rac-(1R,2R,4R)-2-methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid
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Overview
Description
rac-(1R,2R,4R)-2-methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid: is a bicyclic compound characterized by its unique structure, which includes a bicyclo[222]octane core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R,4R)-2-methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid typically involves the following steps:
Cycloaddition Reactions: The bicyclo[2.2.2]octane core can be constructed through [4+2] cycloaddition reactions involving cyclohexenones and electron-deficient alkenes.
Functional Group Transformations: Subsequent functional group transformations, such as oxidation and esterification, are employed to introduce the carboxylic acid and ketone functionalities.
Industrial Production Methods: scalable synthetic routes involving metal-free conditions and enantioselective processes have been explored in academic research .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction of the ketone group can yield alcohol derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride for acyl chloride formation, followed by nucleophiles like alcohols or amines for ester or amide formation.
Major Products:
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of esters, amides, and other functionalized derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new synthetic methodologies.
Biology and Medicine:
Pharmacological Research: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Material Science:
Mechanism of Action
The mechanism by which rac-(1R,2R,4R)-2-methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid exerts its effects depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bicyclic structure provides a rigid framework that can influence the binding affinity and specificity.
Comparison with Similar Compounds
- rac-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid
- rac-(1R,2R,4R)-5,5-difluorobicyclo[2.2.2]octane-2-carboxylic acid
Comparison:
- Structural Differences: The presence of different substituents (e.g., methyl, fluorine) can significantly alter the chemical properties and reactivity of these compounds.
- Reactivity: The introduction of electron-withdrawing groups like fluorine can enhance the compound’s stability and alter its reactivity in chemical reactions.
- Applications: Each compound’s unique structure can make it more suitable for specific applications, such as in pharmaceuticals or material science.
Conclusion
rac-(1R,2R,4R)-2-methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid is a compound of significant interest due to its unique bicyclic structure and potential applications in various fields. Its synthesis involves complex organic reactions, and it can undergo a variety of chemical transformations. The compound’s rigid framework and functional groups make it a valuable building block in organic synthesis and a candidate for pharmacological research.
Properties
CAS No. |
2550996-79-5 |
---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.2 |
Purity |
95 |
Origin of Product |
United States |
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